ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
This compound is a pyrazole-carboxylate derivative featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent at the pyrazole N1 position and a trifluoromethyl group at the pyrazole C3 position. The ester group (ethyl carboxylate) at C4 enhances its lipophilicity, making it suitable for agrochemical applications, particularly as a precursor or active ingredient in insecticides or herbicides. Its molecular structure combines halogenated and fluorinated moieties, which are known to improve metabolic stability and target-binding affinity .
Properties
IUPAC Name |
ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF6N3O2/c1-2-25-11(24)7-5-23(22-9(7)13(18,19)20)10-8(14)3-6(4-21-10)12(15,16)17/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOXFHGPYHJKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Intermediates
The synthesis of pyrazole derivatives often involves several steps. Key intermediates such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate are crucial building blocks. These intermediates can be modified to introduce different substituents at the 1-position of the pyrazole ring.
Alkylation: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be reacted with alkyl halides in the presence of a base like sodium hydride (NaH) to introduce an alkyl group at the 1-position. For example, reacting with iodomethane (CH3I) yields ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
$$
\text{Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate} + CH_3I \xrightarrow{NaH, DMF} \text{Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate}
$$In a specific instance, 5.0 g (21.2 mmol) of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate was dissolved in 30 mL of DMF. Then, 1.3 g (42.4 mmol) of NaH was added. While keeping the temperature under 0 °C, 3.3 g (23.3 mmol) of CH3I in 10 mL of DMF was slowly added to the solution. The solution was reacted for 20 minutes and then kept at ambient temperature for approximately 20 hours while being monitored by TLC. After the reaction was finished, water was added, and the reaction mixture was then extracted with ethyl acetate. The organic layer was washed with brine, dried using anhydrous magnesium sulfate, and concentrated in vacuo. Ethyl acetate-petroleum was used to recrystallize the residue to produce compound 3 as a crystalline white solid (8.2 g, 73.8% yield).
Suzuki Coupling: Another approach to introduce substituents at the 1-position involves Suzuki coupling reactions. Reacting ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with phenylboronic acid in the presence of cupric acetate and pyridine yields ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
$$
\text{Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate} + \text{Phenylboronic acid} \xrightarrow{Cupric acetate, Pyridine} \text{Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate}
$$In a specific example, 8.0 g (38.4 mmol) of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate was dissolved in 80 mL of DMF, and then 9.4 g (76.8 mmol) of phenylboronic acid, 10.5 g (57.7 mmol) of cupric acetate, and 6.1 g (76.9 mmol) of pyridine were added to the solution. After that, the resulting mixture was filtered through kieselguhr and extracted with ethyl acetate after being monitored by TLC and allowed to react at room temperature for about 24 hours. The organic layer was washed with NaHCO3, dried with anhydrous magnesium sulfate, and concentrated in vacuo. The residue was recrystallized using ethanol to produce compound 7 as a crystalline white solid with a 91.0% yield.
Synthesis of Pyrazole-4-Carboxylic Acid Derivatives
Hydrolysis of the ester group in ethyl 1-substituted-3-(trifluoromethyl)-1H-pyrazole-4-carboxylates yields the corresponding carboxylic acids. For instance, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be hydrolyzed using lithium hydroxide to obtain 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
$$
\text{Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate} \xrightarrow{LiOH} \text{1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid}
$$
To a solution of 4.0 g (18.0 mmol) of compound 3 in 20 mL of THF, 1.72 g (0.72 mol) of lithium hydroxide was added, and the mixture was reacted at 70 °C for approximately 2 hours. After the solution was concentrated in vacuo, the pH was adjusted to 5 with hydrochloric acid, the reaction mixture was filtered, and the filtrate was washed with water to yield 3.1 g of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (compound 4) as a crystalline white solid (89.2% yield).
Conversion to Carboxamides
The carboxylic acid can be converted to a carboxamide by first reacting it with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with an appropriate amine to form the carboxamide. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is refluxed in thionyl chloride to produce 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.
$$
\text{1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid} \xrightarrow{SOCl_2} \text{1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride}
$$
The resulting acyl chloride can then be reacted with an appropriate amine to form the desired carboxamide.
$$
\text{1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride} + \text{Amine} \rightarrow \text{N-substituted-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide}
$$
In one instance, 214 mg (1 mmol) of compound 5 was gradually added while maintaining the temperature below 10 °C, and the mixture was then allowed to react at room temperature for 10 hours. After the solvent was distilled off, the residue was dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. After the solvent was evaporated under reduced pressure, the residue was purified using column chromatography on silica gel (ethyl acetate/petroleum ether 1:15) to give the target product, N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6a).
Synthetic Route for 3-(3-chloro-1H-pyrazol-1-yl)pyridine
The synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine involves several steps starting from 3-hydrazinopyridine dihydrochloride.
- Cyclization: 3-hydrazinopyridine dihydrochloride is cyclized with a dialkyl maleate to yield an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate.
- Chlorination: The resulting pyrazolidine derivative is chlorinated to give an alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
- Oxidation: Oxidation of the dihydro-pyrazole yields an alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.
- Hydrolysis: Hydrolysis of the ester converts it to 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride.
- Decarboxylation: Finally, decarboxylation removes the carboxylic acid group to yield 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
This route provides an alternative to the direct coupling of 3-bromopyridine with 3-chloropyrazole, avoiding the use of difficult-to-prepare starting materials.
Purification Methods for Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
A method for purifying ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves mixing the compound with an alkaline compound and a polar solvent, reacting at 20-50°C for 1-5 hours, followed by cooling, crystallization, and filtration. This process helps remove impurities that are difficult to eliminate through other purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. These compounds have shown efficacy against various bacterial strains, suggesting potential use as antibacterial agents .
- Anti-inflammatory Properties : Compounds containing pyrazole structures have been investigated for their anti-inflammatory effects. The incorporation of trifluoromethyl groups enhances their biological activity, making them suitable candidates for developing new anti-inflammatory drugs .
- Cancer Therapy : The compound's ability to inhibit specific molecular targets involved in cancer progression has been explored. Pyrazoles are known to modulate pathways related to tumor growth, making this compound a potential candidate for cancer therapeutics .
Research has indicated that this compound interacts with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes that are crucial for cellular processes, which could lead to its application in drug design aimed at specific diseases .
- Cellular Pathway Modulation : Studies suggest that this compound can alter signaling pathways related to inflammation and cell proliferation, providing a mechanism for its therapeutic effects in inflammatory diseases and cancer .
Synthesis and Derivatives
The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. This efficiency in synthesis is crucial for scaling up production for pharmaceutical applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : Ethyl 1-(3-Chloropyridin-2-Yl)-5-Methyl-1H-Pyrazole-4-Carboxylate (CAS 1017456-57-3)
- Structure : Differs in substituents: a methyl group at pyrazole C5 instead of a trifluoromethyl group at C3.
- Properties : Reduced fluorination decreases lipophilicity (logP ~2.8) compared to the target compound (predicted logP ~3.5).
- Applications : Used as an intermediate in pesticide synthesis but lacks the dual trifluoromethyl groups critical for enhanced bioactivity .
Compound B : 1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-3-Ethoxy-5-Hydroxy-1H-Pyrazole-4-Carbaldehyde O-[4-(Trifluoromethyl)Benzyl]Oxime (CAS 324009-23-6)
- Structure : Shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group but replaces the ethyl carboxylate with an oxime ether and hydroxyl group.
- Properties : Higher molecular weight (508.8 g/mol vs. ~407.7 g/mol for the target compound) and increased polarity due to the oxime group. Predicted pKa ~5.12 suggests moderate acidity, influencing solubility .
- Applications : Acts as an agrochemical intermediate but may exhibit lower membrane permeability than the target compound.
Compound C : 1-(3-Chloropyridin-2-Yl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid
- Structure : Replaces the ethyl carboxylate with a carboxylic acid group.
- Properties : Higher water solubility (due to the acid group) but reduced bioavailability in hydrophobic environments. The carboxylic acid form is likely a metabolite of the target compound .
- Applications : Used in metal-chelating herbicides but requires formulation adjustments for field stability.
Biological Activity
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H16ClF3N2O2
- Molecular Weight : 336.74 g/mol
- CAS Number : 874814-41-2
- Purity : ≥95%
The biological activity of this compound has been linked to its ability to interact with various molecular targets, particularly in cancer therapy. Pyrazole derivatives have been shown to exhibit anti-inflammatory and anticancer properties, making them valuable in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance:
- Cytotoxicity Studies : Compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value of 3.79 µM for MCF7 cells, indicating potent activity against breast cancer .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) | MCF7 | 3.79 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Novel pyrazole derivatives | A549 | 26 |
Case Studies
Case Study 1: Inhibition of MDM2
A related compound was identified as a potent inhibitor of the MDM2 protein, which is known to regulate tumor suppressor p53. This inhibition can lead to increased apoptosis in cancer cells, providing a potential therapeutic avenue for treating cancers with MDM2 overexpression .
Case Study 2: PKM2 Activation
Another study focused on the activation of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. Activators of PKM2 have shown promise as anticancer agents by promoting apoptosis and inhibiting tumor growth .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:
Q & A
Q. What are the key considerations for optimizing the synthesis of ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on:
- Stepwise functionalization : Introduce trifluoromethyl and chloro-pyridine groups sequentially to avoid steric hindrance (e.g., via nucleophilic substitution or cross-coupling reactions) .
- Catalyst selection : Use palladium-based catalysts for coupling reactions involving halogenated pyridines, as demonstrated in analogous pyrazole syntheses .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization using DMSO/water mixtures to enhance purity .
Q. How can spectroscopic techniques (NMR, MS) be systematically applied to confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Identify diagnostic peaks for pyrazole protons (δ ~6.6–7.8 ppm), trifluoromethyl groups (as singlets at δ ~2.3–2.4 ppm), and ester ethyl groups (quartet at δ ~4.2 ppm and triplet at δ ~1.2 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+1]+ at m/z ~450–500) and fragmentation patterns consistent with trifluoromethyl and chloro-pyridine moieties .
Q. What strategies are effective in resolving discrepancies between experimental and theoretical spectroscopic data?
Methodological Answer:
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR.
- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA software) with experimental NMR data to validate assignments .
- Crystallography : Resolve ambiguous structural features (e.g., regiochemistry of substituents) via single-crystal X-ray diffraction .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of this compound be elucidated using computational chemistry?
Methodological Answer:
- Reaction path modeling : Apply quantum chemical methods (e.g., DFT at the B3LYP/6-31G* level) to map energy profiles for key steps, such as pyrazole ring closure or trifluoromethyl group introduction .
- Transition state analysis : Identify rate-limiting steps (e.g., nucleophilic attack on the pyridine ring) using intrinsic reaction coordinate (IRC) calculations .
- Solvent effects : Simulate solvation energies with polarizable continuum models (PCM) to explain solvent-dependent yields .
Q. What experimental and computational approaches are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified pyridine or pyrazole substituents (e.g., replacing chloro with methoxy groups) and assess bioactivity .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like carbonic anhydrases or prostaglandin synthases, as seen in related trifluoromethylpyrazole derivatives .
- Pharmacophore modeling : Generate 3D pharmacophore maps to link substituent positions (e.g., ester groups) to biological activity .
Q. How can crystallographic data inform the design of stable polymorphs or co-crystals for this compound?
Methodological Answer:
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) to guide co-crystallization with complementary partners like carboxylic acids .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify stable polymorphs and correlate melting points with crystal packing motifs .
- Synthonic engineering : Apply Cambridge Structural Database (CSD) data to predict co-formers that enhance solubility without disrupting bioactivity .
Q. What methodologies are effective in analyzing environmental or metabolic degradation pathways of this compound?
Methodological Answer:
- LC-MS/MS : Track degradation products in simulated physiological conditions (e.g., pH 7.4 buffer at 37°C) .
- Isotope tracing : Use 13C-labeled analogs to trace metabolic pathways in in vitro hepatocyte models .
- Computational biodegradation : Apply EPI Suite or similar tools to predict hydrolysis susceptibility of the ester group .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data between synthesized batches of this compound?
Methodological Answer:
- Batch comparison : Analyze impurities via HPLC-MS to identify byproducts (e.g., unreacted intermediates or oxidation products) .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational equilibria (e.g., rotamers of the ethyl ester group) .
- Stereochemical analysis : Use NOESY or ROESY to confirm spatial arrangements of substituents that may cause signal splitting .
Tables for Key Data
Q. Table 1. Key NMR Peaks for Structural Confirmation
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Pyrazole C–H | 6.6–7.8 | |
| Trifluoromethyl (CF3) | 2.3–2.4 (singlet) | |
| Ethyl ester (–OCH2CH3) | 4.2 (quartet), 1.2 (triplet) |
Q. Table 2. Computational Parameters for Reaction Mechanism Studies
| Parameter | Value/Method | Reference |
|---|---|---|
| DFT Level | B3LYP/6-31G* | |
| Solvation Model | PCM (water) | |
| Software | Gaussian 16 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
